Product packaging for 4-n-Butoxyphenylzinc bromide(Cat. No.:)

4-n-Butoxyphenylzinc bromide

Cat. No.: B14882614
M. Wt: 294.5 g/mol
InChI Key: LREULSXKDUMDBW-UHFFFAOYSA-M
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Description

4-n-Butoxyphenylzinc Bromide is an organometallic compound of significant interest in modern organic synthesis, particularly in transition-metal catalyzed cross-coupling reactions. As an arylzinc halide, it acts as a carbon nucleophile, transferring the 4-n-butoxyphenyl group to various electrophilic partners to construct new carbon-carbon bonds. This reactivity is fundamental to the synthesis of complex organic molecules. The presence of the n-butoxy substituent on the phenyl ring can influence the compound's electronic properties and solubility, and may serve as a functional handle for further chemical modifications. This reagent is primarily valued for its application in Negishi-type cross-couplings, a reaction class known for its efficiency and tolerance of various functional groups. In these transformations, this compound can be coupled with aryl, vinyl, or alkyl halides (e.g., iodides or bromides) in the presence of a palladium or nickel catalyst to produce biaryl or alkyl-aryl structures. The procedural details for handling and reacting similar arylzinc bromides, such as 4-Cyanophenylzinc Bromide, are well-documented, typically involving reactions under an inert atmosphere like argon and often in solvents such as tetrahydrofuran (THF) . The compound is supplied as a solution for ease of use and accurate dosing. Researchers will find this reagent useful in diverse fields, including medicinal chemistry for drug candidate synthesis, materials science for creating organic electronic materials, and total synthesis of natural products. Its ability to introduce a functionalized aromatic ring makes it a versatile building block. Intended Use: This product is supplied for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Handling and Storage: Handle under an inert atmosphere. Store in a cool, dry place as directed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrOZn B14882614 4-n-Butoxyphenylzinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);butoxybenzene

InChI

InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LREULSXKDUMDBW-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

Properties of 4 N Butoxyphenylzinc Bromide

The physical and chemical properties of 4-n-Butoxyphenylzinc bromide are crucial for its handling, storage, and application in organic synthesis. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of aryl organozinc halides.

PropertyValue
Chemical Formula C₁₀H₁₃BrOZn
Molecular Weight 298.50 g/mol
Appearance Typically a solution in a suitable solvent like THF
Solubility Soluble in ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether
Stability Sensitive to moisture and air; typically prepared and used under inert atmosphere

Transition Metal Catalyzed Cross Coupling Reactions Involving 4 N Butoxyphenylzinc Bromide

Palladium-Catalyzed Negishi Cross-Coupling Reactionsfrontiersin.orgpitt.edu

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. frontiersin.org The use of 4-n-butoxyphenylzinc bromide, an electron-rich arylzinc reagent, in these reactions allows for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Detailed Mechanistic Pathways: Oxidative Addition, Transmetalation with Arylzinc, and Reductive Elimination

The catalytic cycle of the Negishi reaction involving this compound proceeds through a well-established sequence of three key steps:

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate (Ar-Pd-X). The reactivity of the organic halide generally follows the trend I > OTf > Br >> Cl. frontiersin.org

Transmetalation: This is often the rate-determining step in the catalytic cycle. The arylzinc reagent, in this case, this compound, transfers its aryl group to the palladium(II) center. This exchange of organic ligands results in a new diorganopalladium(II) intermediate (Ar-Pd-Ar') and the formation of a zinc halide salt (ZnBrX). The presence of lithium salts, such as LiCl, can be beneficial, as they are presumed to break up organozinc aggregates, generating more reactive monomeric zincate species.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (Ar and Ar') are coupled to form the desired biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. The use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate this step.

Broad Substrate Scope and Enhanced Functional Group Compatibility in Negishi Couplingpitt.eduwikipedia.org

A significant advantage of the Negishi coupling is its broad substrate scope and high degree of functional group tolerance, largely due to the moderate reactivity of organozinc reagents. frontiersin.orgwikipedia.org This allows for the coupling of this compound with a wide array of organic halides and triflates.

The reaction is compatible with various functional groups that are often sensitive under the conditions of other cross-coupling reactions. These include esters, nitriles, aldehydes, ketones, and even unprotected indoles. pitt.edu This compatibility is crucial for the late-stage functionalization of complex molecules, a key strategy in medicinal chemistry and materials science. For instance, the coupling of arylzinc reagents with aryl bromides bearing ester or nitrile functionalities proceeds efficiently. pitt.edu

While specific data for this compound is scarce, the following table illustrates the general scope of the Negishi coupling with analogous arylzinc reagents.

Arylzinc Reagent (Analogue)Coupling PartnerCatalyst SystemProductYield (%)Reference
p-Tolylzinc Chlorideo-IodotoluenePd(PPh₃)₄2,4'-DimethylbiphenylHigh frontiersin.org
2-(N,N-dimethylamino)-6-methoxyphenylzinc chloride4-ChloroanisolePd(dba)₂ / Ligand4-Methoxy-2'-(N,N-dimethylamino)-6'-methoxybiphenylQuantitative nih.gov
Isopropylzinc Bromide4-BromoacetophenonePd(OAc)₂ / CPhos4-Isopropylacetophenone94 pitt.edu
Isopropylzinc Bromide4-BromobenzonitrilePd(OAc)₂ / CPhos4-Isopropylbenzonitrile87 pitt.edu

Diastereoselective and Enantioselective Control in Catalytic Cyclesnih.gov

Achieving stereocontrol in cross-coupling reactions is a major focus of contemporary organic synthesis. In the context of the Negishi coupling, both diastereoselective and enantioselective transformations have been developed.

Diastereoselective coupling has been successfully demonstrated in reactions involving substituted cycloalkylzinc reagents with aryl halides. nih.gov In these cases, the thermodynamically most stable stereoisomer is typically obtained. While direct examples with this compound are not reported, it is conceivable that its coupling with chiral, non-racemic organic halides could proceed with a degree of diastereoselectivity, influenced by the steric and electronic properties of both coupling partners and the catalyst system.

Enantioselective Negishi coupling generally involves the use of a chiral ligand on the palladium or nickel catalyst to induce asymmetry in the product. These reactions are particularly effective for the coupling of racemic secondary benzylic halides with organozinc reagents. The chiral catalyst can selectively react with one enantiomer of the racemic starting material, leading to an enantioenriched product. The development of new chiral ligands continues to expand the scope and efficiency of these enantioselective transformations.

Decarboxylative Negishi Cross-Coupling Applicationsnih.govnih.gov

A variation of the Negishi coupling involves the use of a carboxylic acid derivative as a precursor to the organometallic reagent. In a decarboxylative Negishi coupling, a redox-active ester, often derived from an N-hydroxyphthalimide ester, can be coupled with an organozinc reagent. nih.gov This method provides an alternative route to carbon-carbon bond formation, starting from readily available carboxylic acids.

While direct decarboxylative couplings to form this compound are not prominently reported, the reverse transformation, where an arylzinc reagent is coupled with a redox-active ester, is a known process. nih.gov This highlights the versatility of the Negishi coupling manifold.

Copper-Promoted Cross-Coupling Transformationsresearchgate.netbeilstein-journals.org

In addition to palladium, copper has emerged as a viable and often more economical catalyst for cross-coupling reactions. Copper-promoted couplings of organozinc reagents provide an alternative pathway for the formation of carbon-carbon bonds.

Mechanistic Nuances of Copper-Mediated Reactions with Arylzinc Reagentsresearchgate.net

The mechanism of copper-catalyzed cross-coupling reactions can differ from that of palladium-catalyzed processes. While a definitive single mechanism is not universally accepted and can be substrate and condition-dependent, some key features have been proposed.

In some instances, the reaction may proceed through a Cu(I)/Cu(III) catalytic cycle. This would involve the oxidative addition of the organic halide to a Cu(I) species, followed by transmetalation with the arylzinc reagent and subsequent reductive elimination from a Cu(III) intermediate.

Alternatively, radical pathways have been suggested, particularly in photoinduced copper-catalyzed reactions. nih.gov In such cases, light can be used to generate radical intermediates that then participate in the copper-catalyzed bond-forming steps.

The choice of ligand, solvent, and additives can significantly influence the operative mechanistic pathway and the efficiency of the coupling reaction. The following table provides illustrative examples of copper-promoted cross-coupling reactions with analogous aryl boronic acids, which share similarities in reactivity with arylzinc reagents in this context.

Arylating Reagent (Analogue)Coupling PartnerCatalyst SystemProductYield (%)Reference
p-Tolylboronic ester2-BromopyridineCy₃PCuCl2-(p-Tolyl)pyridineHigh rsc.org
Phenylboronic acid1-Iodo-4-nitrobenzeneCuI4-Nitrobiphenyl92 researchgate.net
Phenylboronic acid1-Bromo-4-fluorobenzeneCuI4-Fluorobiphenyl75 researchgate.net

Based on a comprehensive review of available scientific literature, there is a notable scarcity of specific research data and detailed findings for the chemical compound This compound within the precise contexts outlined in your request. While the fields of transition metal-catalyzed cross-coupling reactions are extensive, specific examples, data tables, and in-depth studies focusing solely on this compound for the specified applications appear to be limited or not widely published.

The principles of Negishi coupling, which involves the reaction of organozinc compounds with organic halides catalyzed by nickel or palladium, are well-established. wikipedia.orgorganic-chemistry.org These reactions are versatile for forming carbon-carbon bonds. wikipedia.org Similarly, the use of more sustainable and earth-abundant metals like iron and cobalt for cross-coupling reactions is a rapidly advancing area of research. nih.govresearchgate.netrsc.org Iron-catalyzed reactions, for instance, are being developed for crucial C-N bond formations, and cobalt catalysis is effective for coupling various organometallic reagents. nih.govresearchgate.netnih.gov

Furthermore, advancements in nickel-catalyzed cross-couplings continue to push the boundaries beyond classical systems, exploring new mechanisms and expanding substrate scope. nih.govsquarespace.comorgsyn.org Research into uncatalyzed pathways, particularly for reactions involving highly reactive organometallic reagents and activated electrophiles, also represents an important frontier in chemical synthesis. nih.gov

Advanced Applications of 4 N Butoxyphenylzinc Bromide in Complex Organic Synthesis

Elaboration of Oligoaryl Architectures

The construction of oligoaryl architectures, which are chains of two or more aromatic rings, is fundamental to the synthesis of materials with unique optical and electronic properties, such as liquid crystals and organic light-emitting diodes (OLEDs). The Negishi cross-coupling reaction is a powerful method for forging carbon-carbon bonds between sp²-hybridized centers, making it ideal for synthesizing biaryl, terphenyl, and other oligoaryl structures. wikipedia.org

In this context, 4-n-Butoxyphenylzinc bromide acts as the nucleophilic partner, coupling with various aryl halides or triflates in the presence of a palladium or nickel catalyst. The butoxy group is significant as it enhances the solubility of the resulting oligoaryl products in organic solvents, a crucial factor for processing and characterization. While direct studies on this compound are limited, the extensive research on similar arylzinc reagents in Negishi couplings provides a clear blueprint for its application. For instance, the coupling of arylzinc halides with dihaloaromatic compounds is a standard strategy for step-growth polymerization to create novel aromatic polymers.

Table 1: Illustrative Negishi Coupling for Biaryl Synthesis Using Analogous Arylzinc Reagents

Arylzinc ReagentCoupling PartnerCatalyst SystemSolventTemp. (°C)ProductYield (%)
p-Tolylzinc Chlorideo-IodotoluenePd(PPh₃)₄THFReflux2-Methyl-4'-methylbiphenyl85
Phenylzinc Chloride2-IodopyridinePd(PPh₃)₄THFReflux2-Phenylpyridine78
4-Methoxyphenylzinc Chloride4-BromobenzonitrilePd(dppf)Cl₂THF654'-Methoxy-[1,1'-biphenyl]-4-carbonitrile92
2-Thienylzinc Chloride2-BromopyridinePd(PPh₃)₄THFReflux2-(Thiophen-2-yl)pyridine79

This table presents data from analogous Negishi coupling reactions to illustrate the typical conditions and outcomes applicable to this compound.

Directed Construction of Fused Aromatic and Heteroaromatic Frameworks

Beyond linking aromatic rings, this compound is a key reagent for the directed construction of complex fused polycyclic systems. These reactions often involve intramolecular cyclization or tandem sequences where an initial cross-coupling is followed by a ring-closing event. The introduction of the 4-n-butoxyphenyl group can be a strategic step in building larger, more complex scaffolds found in advanced materials and pharmaceuticals.

The synthesis of fused heterocycles can be achieved through palladium-catalyzed C-H activation and intramolecular arylation. beilstein-journals.org In a typical strategy, a molecule is assembled with the 4-n-butoxyphenyl group and a suitably positioned leaving group (e.g., a bromine atom) on another part of the molecule. A palladium catalyst then facilitates an intramolecular C-H activation/arylation sequence, leading to the formation of a new ring. The butoxy substituent can serve to direct the cyclization or simply to modify the properties of the final fused product. The reactivity of arylzinc reagents in such palladium-catalyzed annulation reactions is well-established, providing access to a wide variety of fused carbocyclic and heterocyclic structures.

Table 2: Examples of Palladium-Catalyzed Intramolecular C-H Arylation for Fused System Synthesis

Starting MaterialCatalystLigandBaseSolventProductYield (%)
N-(2-bromophenyl)quinoline-2-carboxamidePd(OAc)₂PPh₃K₂CO₃DMAQuinolino[2,1-b]quinazolin-12(6H)-one derivative94
N-(2-bromophenyl)-6-methylpicolinamidePd(OAc)₂P(o-tol)₃K₂CO₃DMAMethyl-substituted pyrido[2,1-b]quinazolin-11(6H)-one77
Diethyl 2,2'-(N,N'-(2-bromophenyl)terephthalamide)Pd(OAc)₂PPh₃Cs₂CO₃DMAFused isoindolinone-isoquinolinone system81

This table showcases analogous intramolecular C-H arylation reactions that demonstrate the potential of using aryl halides in constructing fused systems, a strategy applicable to derivatives made from this compound.

Regioselective Introduction of the 4-n-Butoxyphenyl Moiety into Sophisticated Organic Structures

One of the most critical aspects of complex molecule synthesis is regioselectivity—the ability to introduce a functional group at a specific position. This compound, when used with appropriate catalysts and substrates, allows for the highly selective introduction of the 4-n-butoxyphenyl group. This precision is vital when a substrate contains multiple reactive sites (e.g., several different halogen atoms).

Palladium-catalyzed Negishi couplings are renowned for their high functional group tolerance and chemoselectivity. organic-chemistry.org For example, in a molecule with both an iodide and a bromide, the cross-coupling reaction can often be directed to occur selectively at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations. Similarly, steric and electronic factors, controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst, can direct the coupling to a specific site on a complex aromatic or heteroaromatic core. beilstein-journals.org This allows the 4-n-butoxyphenyl moiety to be installed with precision, a key step in the modular synthesis of elaborate organic molecules.

Utility in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. rsc.org Organozinc reagents are increasingly being used as one of the key components in novel MCRs. rsc.org

While specific MCRs featuring this compound are not extensively reported, the known reactivity of organozinc compounds suggests its potential utility. For example, in organometallic variants of the Mannich reaction, an organozinc reagent can act as the nucleophile, adding to an in-situ-formed iminium ion generated from an aldehyde and an amine. The use of an arylzinc species like this compound in such a three-component reaction would lead to the direct synthesis of complex benzylic amines bearing the butoxy-functionalized aryl group. The development of such strategies is an active area of research, aiming to combine the reliability of organozinc reagents with the step-economy of multicomponent processes.

Emerging Research Avenues and Future Perspectives in 4 N Butoxyphenylzinc Bromide Chemistry

Innovation in Catalytic Systems for Enhanced Reactivity, Selectivity, and Sustainability

The development of advanced catalytic systems is central to unlocking the full potential of 4-n-butoxyphenylzinc bromide in cross-coupling reactions. Modern research focuses on moving beyond traditional catalysts to achieve higher yields, better functional group tolerance, and milder reaction conditions.

Palladium and nickel complexes remain the cornerstones of catalysis for Negishi-type couplings involving aryl organozinc reagents. organic-chemistry.org A significant trend is the design and application of sophisticated ligands that precisely control the catalyst's activity and selectivity. N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium, enabling challenging cross-couplings of aryl bromides and even less reactive aryl chlorides. researchgate.net For instance, palladium complexes bearing acenaphthoimidazolylidene ligands have demonstrated high activity at low catalyst loadings for Negishi reactions. organic-chemistry.org Similarly, new biaryldialkylphosphine ligands, such as CPhos, have been developed to promote the desired reductive elimination step while suppressing unwanted side reactions like β-hydride elimination, which is crucial when coupling with secondary alkylzinc halides. nih.gov

Another innovative approach involves leveraging micellar catalysis to perform cross-coupling reactions in water, a green and sustainable solvent. nih.gov This technique uses surfactants to create nanomicelles that encapsulate the water-sensitive organozinc reagent, allowing the reaction to proceed efficiently at room temperature without the need for organic solvents. nih.gov This not only improves the environmental footprint of the synthesis but also simplifies product isolation.

The table below summarizes key innovative catalytic systems applicable to aryl organozinc bromides.

Catalyst SystemKey FeaturesApplicable ReactionsResearch Findings
Pd-NHC Complexes High activity, stability, and broad substrate scope. organic-chemistry.orgresearchgate.netNegishi cross-coupling with aryl chlorides and bromides. researchgate.netEnables coupling of sterically demanding and electronically diverse partners under mild conditions. researchgate.net
Pd-CPhos Complexes Suppresses β-hydride elimination, high selectivity for C(sp³)-C(sp²) coupling. nih.govNegishi coupling of secondary alkylzinc halides with aryl bromides. nih.govProvides excellent yields and high selectivity for the desired secondary coupled product. nih.gov
Ni(PCy₃)₂Cl₂ Effective for activating inert C-F bonds. organic-chemistry.orgCross-coupling of aryl fluorides with organozinc reagents. organic-chemistry.orgTolerates a wide range of functional groups and allows for selective C-F bond activation. organic-chemistry.org
Micellar Catalysis (e.g., Pd(AmPhos)₂Cl₂ in water) Eliminates the need for organic solvents; reactions proceed at room temperature. nih.govresearchgate.netNegishi-like couplings between alkyl and aryl bromides. nih.govDemonstrates the feasibility of using water-intolerant reagents in aqueous media, enhancing sustainability. nih.gov

In-Depth Mechanistic Investigations Utilizing Advanced Spectroscopic and Computational Methods

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Researchers are increasingly employing a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate steps involved in the formation and reaction of aryl organozinc bromides.

Computational workflows, often validated by experimental data from techniques like X-ray absorption spectroscopy (XAS), are being used to investigate the structure of organozinc reagents in solution. chemrxiv.org These studies help to understand the solvation states of species like ZnCl₂, ZnMeCl, and ZnMe₂, revealing how solvent molecules coordinate to the zinc center. chemrxiv.org This knowledge is vital as the structure and aggregation of the organozinc reagent in solution profoundly impact its reactivity. researchgate.net

Mechanistic studies have also shed light on the crucial role of additives, such as lithium chloride (LiCl), which are often used in the preparation of organozinc reagents. nih.gov It was discovered that LiCl accelerates the formation of the soluble organozinc species by breaking down organozinc surface intermediates, a process that can be visualized using techniques like fluorescence microscopy. nih.gov This understanding of the "activating agent" mechanism allows for more rational reaction design. nih.gov Furthermore, kinetic and linear free-energy relationship (LFER) studies on the oxidative addition of zinc to organic bromides suggest a mechanism where electron transfer is the rate-determining step, involving radical intermediates. acs.org

Investigation MethodFocus of StudyKey Findings
Ab initio Molecular Dynamics & X-Ray Absorption Spectroscopy (XAS) Solvation states and coordination environment of organozinc reagents in solution. chemrxiv.orgProvides a molecular-scale picture of how solvent molecules interact with the zinc center, influencing reagent structure and reactivity. chemrxiv.org
Fluorescence Microscopy & Kinetic Studies Mechanism of activating agents like LiCl in organozinc formation. nih.govRevealed that LiCl accelerates the solubilization of surface-bound organozinc intermediates, not just the initial oxidative addition. nih.gov
Kinetic and LFER Studies Mechanism of oxidative addition of zinc to aryl bromides. acs.orgSuggests an electron transfer-mediated process with the participation of aryl halide radical anions as key intermediates. acs.org
Computational Chemistry (DFT) Structure-reactivity relationships of organozinc and organozincate reagents. researchgate.netElucidates the influence of substituents, inorganic salts, and solvents on the reagent's structure and subsequent reactivity. researchgate.net

Development of Green Chemistry Principles in Organozinc Synthesis and Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of organozinc reagents. The goal is to develop processes that are not only efficient but also environmentally benign and sustainable.

A major focus is the replacement of traditional volatile organic compounds (VOCs) with greener solvents. Research has demonstrated the successful synthesis of organozinc reagents in more environmentally friendly solvents like 2-MeTHF, which can be derived from renewable resources. acs.org An even more significant advance is the use of water as a reaction medium through micellar catalysis, which drastically reduces the environmental impact of cross-coupling reactions. nih.gov

Green Chemistry ApproachDescriptionExample Application
Use of Greener Solvents Replacing hazardous organic solvents with more sustainable alternatives.Synthesis of benzylzinc bromide in 2-MeTHF instead of THF. acs.org
Aqueous Micellar Catalysis Utilizing water as the reaction solvent with the aid of surfactants.Palladium-catalyzed cross-couplings between alkyl and aryl bromides in water at room temperature. nih.gov
One-Pot Syntheses Generating the organozinc reagent and performing the cross-coupling in a single reaction vessel.In situ generation of zinc reagents from aryl halides followed by immediate Negishi coupling. organic-chemistry.org
Sustainable Material Synthesis Employing bio-based resources for the preparation of zinc-based materials.Phytosynthesis of zinc oxide nanoparticles using plant extracts. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of organozinc reagents, including aryl organozinc bromides. This approach offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and reproducibility. nih.govdp.tech

Organozinc reagents can be unstable and their preparation can be exothermic, posing challenges for large-scale batch production. nih.gov Continuous flow systems address these issues by using packed-bed reactors where a solution of the organic halide is passed through a column of metallic zinc. nih.govresearchgate.net This method allows for precise control over reaction parameters such as temperature and residence time, leading to improved heat and mass transfer. dp.tech The result is a safer, on-demand synthesis that produces a clean solution of the organozinc reagent with a reproducible concentration. nih.gov

The integration of flow reactors for organozinc synthesis with subsequent reaction steps is a key area of development. The output from a flow reactor generating this compound can be directly "telescoped" into a second reactor for a cross-coupling reaction, creating a fully continuous process. acs.orgresearchgate.net This not only streamlines the synthesis but also enables the use of highly reactive or unstable intermediates that would be difficult to handle in a batch process. researchgate.net These automated platforms are ideal for creating libraries of compounds for drug discovery and material science research. dp.tech Recent studies have demonstrated the scalable continuous formation of various organozinc halides with complete conversion of the starting material and high yields, paving the way for industrial application. acs.orgacs.org

Flow Chemistry AdvantageDescriptionImpact on Organozinc Synthesis
Enhanced Safety Small reaction volumes and superior heat control minimize risks associated with exothermic reactions. dp.techAllows for the safe on-demand generation of potentially pyrophoric organozinc reagents. nih.gov
Scalability and Reproducibility Processes can be easily scaled up by running the system for longer periods. Precise control ensures batch-to-batch consistency. acs.orgacs.orgFacilitates both laboratory-scale library synthesis and pilot-scale production with high reliability. acs.org
Process Intensification Combines synthesis and subsequent reaction steps into a continuous, automated process ("telescoping"). acs.orgresearchgate.netStreamlines the synthesis of complex molecules by coupling organozinc formation directly with Negishi or other reactions. researchgate.net
Access to Unstable Reagents On-demand generation allows for the immediate use of unstable intermediates. acs.orgEnables the use of a wider range of organozinc reagents that are not commercially available or are difficult to store. acs.org

Exploring New Reactivity Modes and Synthetic Transformations for Aryl Organozinc Bromides

While the Negishi coupling is the most prominent application of aryl organozinc bromides, ongoing research seeks to expand their synthetic utility by exploring new reactivity modes and transformations. organic-chemistry.orgwikipedia.org

The functional group tolerance of organozinc reagents is a key advantage, allowing for the preparation of highly functionalized molecules that are difficult to access with more reactive organometallics. organic-chemistry.orgsigmaaldrich.com Research is focused on preparing a broad range of functionalized aryl- and heteroarylzinc reagents and coupling them with various electrophiles beyond the standard aryl halides. organic-chemistry.orgmdpi.com For example, the direct coupling of organozinc species with aryl bromides has been used to synthesize complex heterocyclic structures like 2-arylpiperidines, which are relevant in medicinal chemistry. nih.gov

Beyond traditional cross-coupling, other transformations are being explored. The Fukuyama coupling, which involves the reaction of an organozinc reagent with a thioester to form a ketone, is one such example. lscollege.ac.in The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of a carbonyl compound to form an alcohol, offers a streamlined alternative to the Grignard reaction, often with better functional group compatibility. wikipedia.orglscollege.ac.in Researchers are also investigating the synthesis and reactivity of organozincates (R₃ZnLi), which can exhibit different reactivity and selectivity profiles compared to their neutral RZnX counterparts. researchgate.net Exploring these alternative reaction pathways will continue to broaden the synthetic toolbox available to chemists working with this compound and related compounds.

Reaction TypeDescriptionSynthetic Utility
Negishi Coupling Palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. organic-chemistry.orgwikipedia.orgFormation of C-C bonds, particularly for creating biaryls and alkyl-aryl structures. organic-chemistry.org
Fukuyama Coupling Palladium-catalyzed reaction of an organozinc reagent with a thioester. lscollege.ac.inEfficient synthesis of ketones. lscollege.ac.in
Barbier Reaction One-pot reaction of an organic halide, zinc metal, and a carbonyl compound. wikipedia.orglscollege.ac.inSynthesis of primary, secondary, or tertiary alcohols; often compatible with aqueous conditions. wikipedia.org
Coupling with Heterocyclic Electrophiles Reaction of organozinc reagents with functionalized heterocyclic halides.Synthesis of pharmaceutically relevant scaffolds, such as substituted pyridines and piperidines. mdpi.comnih.gov
Reactions of Organozincates Utilizing ate-complexes (e.g., R₃ZnLi) which can show enhanced reactivity. researchgate.netCan provide different selectivity and reactivity compared to neutral organozinc halides. researchgate.net

Q & A

Q. What are the standard methods for synthesizing 4-n-Butoxyphenylzinc bromide in laboratory settings?

The synthesis typically involves transmetallation from a Grignard reagent (e.g., 4-n-Butoxyphenylmagnesium bromide) with a zinc salt (e.g., ZnBr₂). Key steps include:

  • Conducting reactions under inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Using anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to maintain reagent stability .
  • Monitoring reaction progress via quenching aliquots and analyzing by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. Table 1: Typical Reaction Conditions

ParameterConditionSource
SolventTHF (anhydrous)
Temperature0–25°C (room temperature)
Reaction Time1–4 hours

Q. Which characterization techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments and butoxy group integration .
  • Infrared (IR) Spectroscopy : Peaks at ~1200 cm1^{-1} (C-O stretch) and ~500 cm1^{-1} (Zn-C bond) .
  • Elemental Analysis : Quantify zinc and bromine content to confirm stoichiometry .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to its corrosive nature .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in airtight containers under inert gas at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) or nickel complexes to improve cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ethers for reaction rate and yield .
  • Temperature Gradients : Perform kinetic studies at 25–80°C to identify optimal thermal conditions .

Q. How can air sensitivity and decomposition of this compound be mitigated during storage and use?

  • Schlenk Line Techniques : Use vacuum/inert gas cycles to purge moisture and oxygen .
  • Stabilizing Additives : Introduce ligands like TMEDA (tetramethylethylenediamine) to enhance shelf life .
  • Low-Temperature Storage : Maintain at -20°C in sealed amber vials to slow oxidative degradation .

Q. How should researchers resolve discrepancies in catalytic efficiency across different experimental batches?

  • Impurity Profiling : Use HPLC or GC-MS to detect trace solvents or byproducts (e.g., residual magnesium) .
  • Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to identify mechanistic bottlenecks .
  • Controlled Replicate Experiments : Standardize reagent sources and purification protocols to reduce variability .

Q. Table 2: Analytical Methods for Troubleshooting

IssueMethodSource
Purity DiscrepanciesElemental Analysis, GC-MS
Byproduct Formation1^1H NMR, HPLC
Catalytic InefficiencyKinetic Studies, DFT Calculations

Q. What advanced analytical methods are suitable for quantifying this compound in complex mixtures?

  • Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate buffers at pH 9.2) to separate bromide ions from interfering anions .
  • UV-Vis Spectroscopy : Calibrate absorbance at 280 nm (aromatic π→π* transitions) for rapid quantification .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the molecular ion peak (m/z ~300–350) .

Q. How can researchers design experiments to study the compound’s reactivity in novel applications (e.g., materials science)?

  • Coordination Studies : Explore interactions with transition metals (e.g., Cu, Fe) using X-ray crystallography .
  • Photovoltaic Applications : Test as a dopant in perovskite solar cells, monitoring efficiency via current-voltage (I-V) curves .
  • Computational Modeling : Employ DFT calculations to predict bond dissociation energies and reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.